
Trimethyl(2-phosphonatoethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-phosphonatoethyl)azanium is a chemical compound with the molecular formula C5H13NO3P . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Trimethyl(2-phosphonatoethyl)azanium consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom . The molecular weight is 166.14 g/mol.
Scientific Research Applications
Thermochemistry and Kinetics
Trimethyl(2-phosphonatoethyl)azanium is studied for its thermochemical properties and reaction kinetics. This involves investigating the energy changes in reactions it participates in, which is crucial for understanding reaction mechanisms, optimizing conditions, and achieving desired rates and yields. The compound’s susceptibility to various reaction pathways is highlighted by determining bond dissociation energies and calculating rate constants for reactions with stable species and radicals .
Environmental Impact Assessment
In modern chemical research and industry, processes involving Trimethyl(2-phosphonatoethyl)azanium are optimized to minimize negative environmental impacts. Adherence to stringent regulations is essential for sustainable solutions and resource preservation. Studies focus on the compound’s role in environmental processes, such as its behavior during the incineration of pesticides and chemical warfare agents .
Chemical Synthesis
The compound’s significance in chemical synthesis spans across process efficiency and the development of new synthetic methodologies. Its reactivity and stability under various conditions make it a valuable reagent or catalyst in the synthesis of complex molecules, potentially including pharmaceuticals and polymers .
Flame-Retardant Technologies
Due to its phosphorus content, Trimethyl(2-phosphonatoethyl)azanium has potential applications in flame-retardant technologies. Research in this area explores its effectiveness in suppressing fire and its incorporation into materials that require enhanced fire resistance .
Catalysis
Trimethyl(2-phosphonatoethyl)azanium may serve as a catalyst or a component of catalytic systems, particularly in reactions that require the transfer of phosphorus-containing groups. This can be relevant in the production of certain types of plastics, where phosphorus can impart specific properties to the final product .
Biomedical Research
In the field of biomedical research, Trimethyl(2-phosphonatoethyl)azanium is explored for its potential use in drug delivery systems. Its structure could allow for the attachment of drug molecules, facilitating their transport and controlled release within the body .
Material Science
The compound’s unique properties are of interest in material science, where it could be used to modify the surface properties of materials or to create new materials with specific desired characteristics, such as increased durability or altered electrical conductivity .
Analytical Chemistry
In analytical chemistry, Trimethyl(2-phosphonatoethyl)azanium might be used as a standard or reagent in various types of chemical analyses. Its consistent and well-defined properties can help in the accurate quantification and identification of substances in complex mixtures .
Mechanism of Action
Target of Action
Trimethyl(2-phosphonatoethyl)azanium, also known as 2-trimethylaminoethylphosphonic acid, is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen
Mode of Action
As a quaternary ammonium compound, it may interact with various biological targets, potentially influencing cellular processes .
Result of Action
It is known to be a metabolite in mice , but the specific effects of its action require further investigation.
properties
IUPAC Name |
trimethyl(2-phosphonatoethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANKBLUHKRQLL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCP(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3P- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14596-57-7 |
Source


|
| Record name | N,N,N-Trimethyl-2-aminoethylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

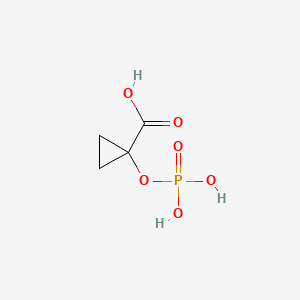

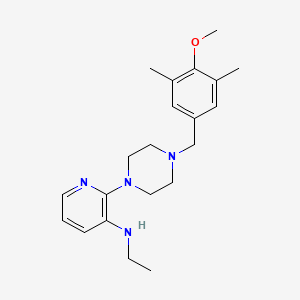
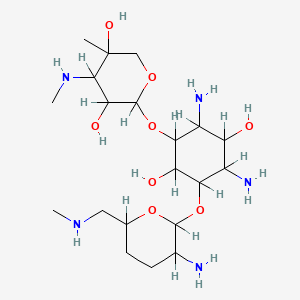
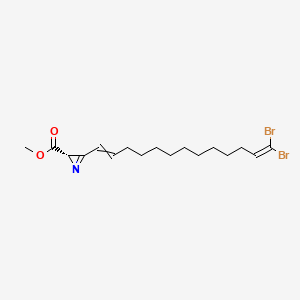
![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)

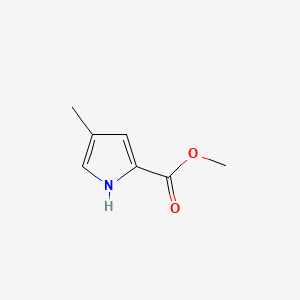
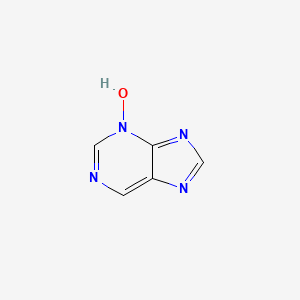

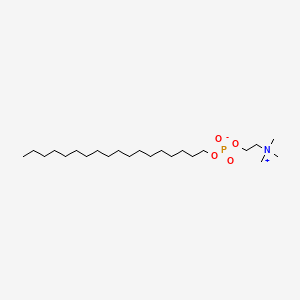
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)

